molecular formula C5H4N4S2 B8555002 7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No. B8555002
M. Wt: 184.2 g/mol
InChI Key: KGFUJFCZLSNLFG-UHFFFAOYSA-N
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Patent
US04880784

Procedure details

To a suspension of 29 (770 mg, 4.2 mmol) in water (30 mL) was added 1N NaOH (4.2 mL) and 30% H2O2 (1.0 mL) and the reaction was stirred for 1 h at room temperature. Additional peroxide (2.0 mL) and hydroxide (5.0 mL) were added and the mixture was stirred for 1 h at 70° C. The reaction mixture was filtered and the filtrate was neutralized with glacial acetic acid. The resulting precipitate was filtered off while still hot, washed with cold water and dried to yield 0.52 g (74%): mp >370 ° C.: UV λmax (pH 1) 267 nm (ε), 289 (): UV λmax (pH 7, 11) 285 nm (ε): 1H NMR (DMSO-d6) δ7.18 (b, 2H, NH2, exchanges with D2O), 8.12 (s, 1 H, C5H), 12.30 (b, 1H, N3H, exchanges with D2O). Anal. Calcd. for C5H4N4OS: C, 35.71: H, 2.40: N, 33.31: S, 19.07. Found: C, 35.50: H, 2.36: N, 33.13: S, 18.79.
Name
Quantity
770 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[S:10][C:9](=S)[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[OH-:12].[Na+].OO.[OH-]>O>[NH2:1][C:2]1[C:3]2[S:10][C:9](=[O:12])[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
NC=1C2=C(N=CN1)NC(S2)=S
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
OO
Step Three
Name
peroxide
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-]
Step Four
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h at 70° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off while still hot,
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 0.52 g (74%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C2=C(N=CN1)NC(S2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.